

Resolving Spectroscopic Data Inconsistencies for Lancilactone C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancilactone C*

Cat. No.: B1204977

[Get Quote](#)

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with **Lancilactone C**. The primary source of data inconsistency arises from a structural revision in 2023, which corrected the initially proposed structure from 1999. This guide clarifies these discrepancies to ensure accurate experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My ^1H or ^{13}C NMR data for isolated **Lancilactone C** does not match the originally published data. What is the likely issue?

A1: The most probable cause is a misassignment of the structure in the original 1999 publication. A 2023 study by Kuroiwa et al. performed the first total synthesis of the proposed structure and found its NMR data did not match that of the natural product.^{[1][2][3]} They subsequently synthesized a revised structure whose spectroscopic data was in complete agreement with the data reported for the isolated natural compound.^{[3][4]} Your data is likely consistent with the revised, correct structure.

Q2: What is the correct structure of **Lancilactone C**?

A2: The correct structure of **Lancilactone C** is the revised structure (1b) as determined by the total synthesis work of Kuroiwa et al. (2023).^{[3][4][5]} The key difference lies in the connectivity of the lactone ring system. Visual comparisons are provided in the diagrams below.

Q3: Where can I find the definitive ^1H and ^{13}C NMR data for **Lancilactone C**?

A3: The definitive NMR data corresponds to the revised structure (1b). The tables below provide a comprehensive comparison of the originally reported data for the natural product, the data for the synthesized (incorrect) proposed structure, and the data for the synthesized (correct) revised structure.[\[3\]](#)[\[4\]](#)

Q4: Are there any specific experimental conditions that might affect my NMR results?

A4: While the primary discrepancy is structural, standard variations in experimental conditions can cause minor shifts in your data. Ensure you are using the same solvent (CDCl_3) as reported. Sample concentration, temperature, and instrument calibration can also lead to slight differences. A detailed protocol for sample preparation is provided below.

Spectroscopic Data Comparison

The following tables summarize the key ^1H and ^{13}C NMR data from the relevant publications. The data for the natural product (Chen et al., 1999) aligns with the synthesized revised structure (Kuroiwa et al., 2023).

Table 1: ^{13}C NMR Spectroscopic Data Comparison for **Lancilactone C** (CDCl_3)

Carbon No.	Originally Reported Data (Natural Product, ppm)	Synthesized Proposed Structure (1a, ppm)	Synthesized Revised Structure (1b, ppm)
1	38.9	38.7	38.9
2	19.0	19.1	19.0
3	42.1	42.1	42.1
4	33.4	33.5	33.4
5	50.1	50.1	50.1
6	21.7	21.7	21.7
7	35.8	35.8	35.8
8	49.8	49.9	49.8
9	145.2	145.2	145.2
10	40.5	40.5	40.5
11	129.5	129.5	129.5
12	126.1	126.1	126.1
13	128.4	128.4	128.4
14	137.2	137.2	137.2
15	134.9	134.9	134.9
16	121.2	121.2	121.2
17	133.6	133.6	133.6
18	21.5	21.5	21.5
19	28.1	28.1	28.1
20	36.1	36.1	36.1
21	18.2	18.2	18.2
22	36.2	36.2	36.2

23	24.1	24.1	24.1
24	125.1	125.1	125.1
25	132.1	132.1	132.1
26	20.7	20.7	20.7
27	26.0	26.0	26.0
28	177.1	177.1	177.1
29	33.6	33.6	33.6
30	21.9	21.9	21.9

Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14587–14591.

Table 2: ^1H NMR Spectroscopic Data Comparison for **Lancilactone C** (CDCl_3)

Proton No.	Originally Reported Data (Natural Product, δ , mult., J in Hz)	Synthesized Proposed Structure	Synthesized Revised Structure
1 α	1.65 (m)	1.64 (m)	1.65 (m)
1 β	1.45 (m)	1.44 (m)	1.45 (m)
2 α	1.95 (m)	1.94 (m)	1.95 (m)
2 β	1.55 (m)	1.54 (m)	1.55 (m)
5	1.85 (d, 10.0)	1.84 (d, 10.0)	1.85 (d, 10.0)
6 α	2.10 (m)	2.09 (m)	2.10 (m)
6 β	1.80 (m)	1.79 (m)	1.80 (m)
7 α	2.30 (m)	2.29 (m)	2.30 (m)
7 β	1.90 (m)	1.89 (m)	1.90 (m)
11	6.25 (d, 11.5)	6.24 (d, 11.5)	6.25 (d, 11.5)
12	6.10 (d, 11.5)	6.09 (d, 11.5)	6.10 (d, 11.5)
15	6.40 (s)	6.39 (s)	6.40 (s)
16	5.10 (s)	5.09 (s)	5.10 (s)
18	1.05 (s)	1.04 (s)	1.05 (s)
19	0.95 (s)	0.94 (s)	0.95 (s)
21	0.90 (d, 6.5)	0.89 (d, 6.5)	0.90 (d, 6.5)
26	1.10 (d, 7.0)	1.09 (d, 7.0)	1.10 (d, 7.0)
27	1.15 (d, 7.0)	1.14 (d, 7.0)	1.15 (d, 7.0)
29	1.00 (s)	0.99 (s)	1.00 (s)
30	1.20 (s)	1.19 (s)	1.20 (s)

Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14591.

Experimental Protocols

Recommended Protocol for NMR Sample Preparation

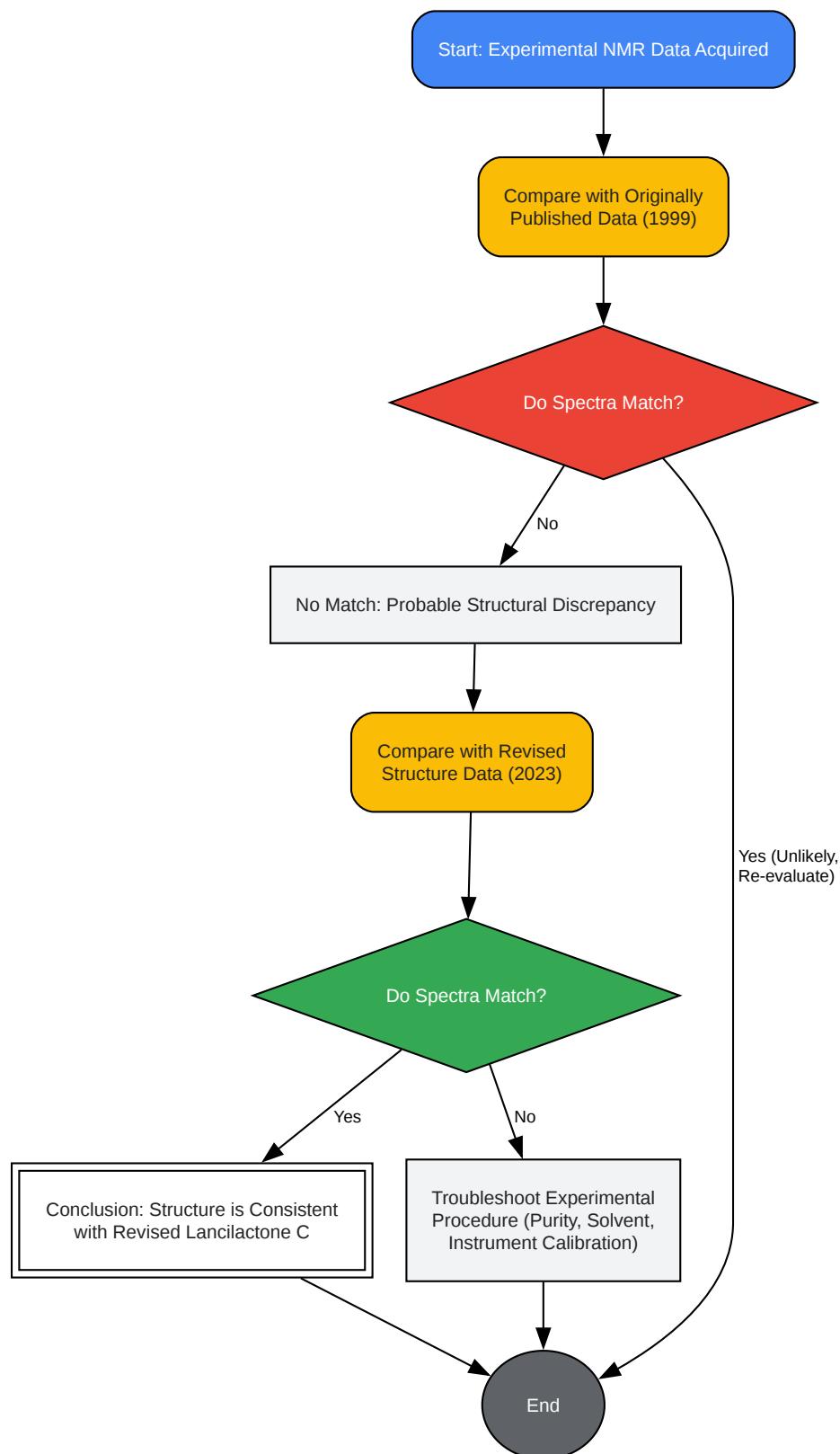
To ensure consistency and high-quality data, follow this standard procedure for preparing samples of **Lancilactone C** for NMR analysis.

- **Sample Purity:** Ensure the isolated or synthesized compound is of high purity (>95%), as impurities will complicate the spectrum.
- **Weighing:** Accurately weigh 5-10 mg of your **Lancilactone C** sample into a clean, dry vial.
- **Solvent Selection:** Use high-quality deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Add approximately 0.6 mL of CDCl_3 to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- **Filtering:** To remove any particulate matter, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Volume Check:** Ensure the solvent height in the NMR tube is at least 4-5 cm to guarantee it is within the detection area of the NMR coil.
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly.
- **Instrument Setup:** Before analysis, ensure the NMR spectrometer is properly calibrated. Acquire spectra at a constant, standard temperature (e.g., 298 K).

Visual Guides and Workflows

The following diagrams illustrate the structural differences and a recommended workflow for troubleshooting data inconsistencies.

Originally Proposed Structure (Incorrect)


node_A

[Click to download full resolution via product page](#)

Caption: Originally Proposed (Incorrect) Structure of **Lancilactone C.**

Revised Structure (Correct)

node_B

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ohira-sum.com [ohira-sum.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- To cite this document: BenchChem. [Resolving Spectroscopic Data Inconsistencies for Lancilactone C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204977#resolving-inconsistencies-in-lancilactone-c-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com